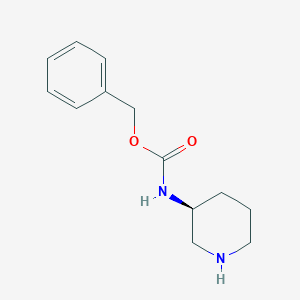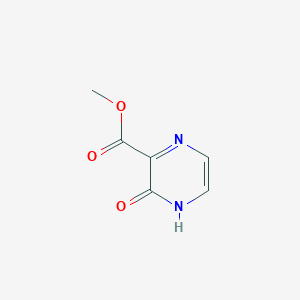
1-(2-Bromoethoxy)-3-methylbenzene
Overview
Description
The compound "1-(2-Bromoethoxy)-3-methylbenzene" is a brominated aromatic ether with potential applications in various chemical syntheses. It is not directly mentioned in the provided papers, but the synthesis and reactions of similar brominated aromatic compounds are discussed, which can provide insights into the chemistry of the compound .
Synthesis Analysis
The synthesis of brominated aromatic compounds can be achieved through various methods. For instance, the synthesis of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene was achieved by direct alkylation, using CH3MgCl as the proton abstractor . Similarly, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene involved diazotization and bromination . These methods suggest that the synthesis of "1-(2-Bromoethoxy)-3-methylbenzene" could potentially be carried out through direct alkylation or halogenation reactions.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be complex and is often determined using techniques such as X-ray crystallography. For example, the structure of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate was determined by X-ray analysis . The presence of bromine atoms in these compounds can lead to unique interactions, such as C–H···Br, C–Br···Br, and C–Br···π interactions, which were analyzed in several bromo- and bromomethyl-substituted benzenes . These interactions could also be relevant to the structure of "1-(2-Bromoethoxy)-3-methylbenzene."
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions. Aryl radical cyclization with alkyne followed by tandem carboxylation was observed in the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes . The CuI-catalyzed domino process to 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters is another example of the reactivity of brominated compounds . These reactions highlight the reactivity of bromine-containing aromatics, which could be extrapolated to "1-(2-Bromoethoxy)-3-methylbenzene" for potential synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by the presence of bromine. The regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene led to various bromination products with different properties . The synthesis of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone from trimethoxybenzene also illustrates the modification of physical and chemical properties through bromination . These studies suggest that "1-(2-Bromoethoxy)-3-methylbenzene" would have properties that are characteristic of brominated aromatics, such as higher density and reactivity compared to non-brominated analogs.
Scientific Research Applications
Synthesis of Medicinal Intermediates
"1-(2-Bromoethoxy)-3-methylbenzene" serves as a critical intermediate in the synthesis of pharmaceutical agents. For example, it has been utilized in the preparation of dofetilide, a medication used for treating arrhythmia. The synthesis involves the Williamson Reaction, where optimization of reaction conditions such as temperature, solvent, and time plays a crucial role in achieving high yield and purity (Zhai Guang-xin, 2006).
Material Science and Organic Electronics
In the field of materials science, "1-(2-Bromoethoxy)-3-methylbenzene" derivatives have been explored for their potential in creating new materials. Studies have demonstrated its use in forming sulfur-functionalized benzoquinones, which are valuable for their electronic properties. These compounds are synthesized through regioselective bromination and further chemical modifications, indicating the compound's versatility in synthesizing materials with specific electronic functions (R. Aitken et al., 2016).
Thermochemistry
Research in thermochemistry has involved "1-(2-Bromoethoxy)-3-methylbenzene" and related compounds to study their thermophysical properties. Investigations into vapor pressures, vaporization, fusion, and sublimation enthalpies of bromo- and iodo-substituted methylbenzenes provide insights into their thermodynamic behaviors. These studies are crucial for understanding the stability and reactivity of these compounds under different temperature conditions, facilitating their application in various scientific and industrial processes (S. Verevkin et al., 2015).
Mechanism of Action
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Relevant Papers One relevant paper discusses the use of a bromide-based nonflammable electrolyte for safe and long-life sodium metal batteries . The paper reports the preparation of constitutional isomers of brominated-functionalized pillar5arenes via co-condensation of 1,4-bis(2-bromoethoxy)benzene and 1,4-dimethoxybenzene .
properties
IUPAC Name |
1-(2-bromoethoxy)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTWDWKIMDVQDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215433 | |
| Record name | Benzene, 1-(2-bromoethoxy)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6512-13-6 | |
| Record name | Benzene, 1-(2-bromoethoxy)-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006512136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(2-bromoethoxy)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethoxy)-3-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1300870.png)
![1-[2-(2-Fluorophenoxy)ethyl]piperazine](/img/structure/B1300871.png)











